Lodoxamide impurity 2-d10

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

Molekularformel |

C6H11NO3 |

|---|---|

Molekulargewicht |

155.22 g/mol |

IUPAC-Name |

2-[bis(1,1,2,2,2-pentadeuterioethyl)amino]-2-oxoacetic acid |

InChI |

InChI=1S/C6H11NO3/c1-3-7(4-2)5(8)6(9)10/h3-4H2,1-2H3,(H,9,10)/i1D3,2D3,3D2,4D2 |

InChI-Schlüssel |

DCGDRZCGQSDERQ-MWUKXHIBSA-N |

Isomerische SMILES |

[2H]C([2H])([2H])C([2H])([2H])N(C(=O)C(=O)O)C([2H])([2H])C([2H])([2H])[2H] |

Kanonische SMILES |

CCN(CC)C(=O)C(=O)O |

Herkunft des Produkts |

United States |

Foundational & Exploratory

In-Depth Technical Guide: Synthesis and Characterization of Lodoxamide Impurity 2-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Lodoxamide Impurity 2 and its deuterated analog, Lodoxamide Impurity 2-d10. This document is intended to serve as a valuable resource for professionals involved in the research, development, and quality control of Lodoxamide and related pharmaceutical compounds.

Introduction to Lodoxamide and Its Impurities

Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis.[1][2][3] It functions by inhibiting the release of histamine (B1213489) and other inflammatory mediators from mast cells.[4][5] As with any active pharmaceutical ingredient (API), the presence of impurities in Lodoxamide must be carefully controlled and monitored to ensure the safety and efficacy of the final drug product. Regulatory bodies require the identification and characterization of any impurity present at a concentration of 0.1% or greater.

One such impurity is designated as Lodoxamide Impurity 2. The deuterated version, this compound, serves as an essential internal standard for its accurate quantification in analytical testing.

Chemical Structure of Lodoxamide Impurity 2

Through extensive investigation, Lodoxamide Impurity 2 has been identified as N-(2-hydroxyethyl)oxamic acid . The corresponding deuterated standard, this compound, incorporates deuterium (B1214612) atoms in the ethyl group.

| Compound | IUPAC Name | CAS Number | Molecular Formula | Molecular Weight |

| Lodoxamide Impurity 2 | N-(2-hydroxyethyl)oxamic acid | 55441-26-4 | C4H7NO4 | 133.10 g/mol |

| This compound | N-(2-hydroxyethyl-d4)oxamic acid-d1 | Not available | C4H2D5NO4 | 138.13 g/mol |

Synthesis of Lodoxamide Impurity 2 and this compound

The synthesis of Lodoxamide Impurity 2 and its deuterated analog can be achieved through a straightforward two-step process, as outlined below.

Synthesis of Lodoxamide Impurity 2

A plausible synthetic route for N-(2-hydroxyethyl)oxamic acid involves the reaction of ethanolamine (B43304) with diethyl oxalate (B1200264) followed by hydrolysis.

Step 1: Synthesis of Ethyl N-(2-hydroxyethyl)oxamate

Ethanolamine is reacted with a molar excess of diethyl oxalate. The reaction is typically carried out at room temperature or with gentle heating. The amino group of ethanolamine acts as a nucleophile, attacking one of the ester carbonyl groups of diethyl oxalate to form the corresponding monoamide.

Step 2: Hydrolysis to N-(2-hydroxyethyl)oxamic acid

The resulting ethyl N-(2-hydroxyethyl)oxamate is then subjected to hydrolysis, typically using a base such as sodium hydroxide (B78521), followed by acidification. This step converts the remaining ester group to a carboxylic acid, yielding the final product, N-(2-hydroxyethyl)oxamic acid.

Synthesis of this compound

The synthesis of the deuterated analog follows the same reaction pathway, utilizing deuterated starting materials.

Step 1: Synthesis of Ethyl N-(2-hydroxyethyl-d4)oxamate-d1

Ethanolamine-d4 is reacted with diethyl oxalate-d10. The use of deuterated ethanolamine ensures the incorporation of deuterium atoms into the ethyl group of the impurity.

Step 2: Hydrolysis to N-(2-hydroxyethyl-d4)oxamic acid-d1

The resulting deuterated intermediate is then hydrolyzed under similar conditions as the non-deuterated synthesis to yield this compound.

Characterization of Lodoxamide Impurity 2

The structural confirmation and purity assessment of the synthesized Lodoxamide Impurity 2 are performed using various analytical techniques.

Spectroscopic Data

| Technique | Expected Observations for Lodoxamide Impurity 2 |

| ¹H NMR | Signals corresponding to the methylene (B1212753) protons of the ethyl group and the hydroxyl and amine protons. The chemical shifts and coupling patterns would be consistent with the N-(2-hydroxyethyl)oxamic acid structure. |

| ¹³C NMR | Resonances for the two carbonyl carbons of the oxamic acid moiety and the two carbons of the hydroxyethyl (B10761427) group. |

| Mass Spectrometry (MS) | The molecular ion peak [M+H]⁺ would be observed at m/z 134.04, corresponding to the molecular formula C4H8NO4⁺. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H (hydroxyl and carboxylic acid), N-H (amide), and C=O (amide and carboxylic acid) functional groups. |

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the primary method for determining the purity of Lodoxamide Impurity 2. A typical method would involve a reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724) or methanol, with UV detection.

| Parameter | Typical Value |

| Purity (by HPLC) | ≥ 98% |

| Retention Time | Dependent on the specific HPLC method used for Lodoxamide analysis. |

Experimental Protocols

General Synthesis of N-(2-hydroxyethyl)oxamic acid (Lodoxamide Impurity 2)

Materials:

-

Ethanolamine

-

Diethyl oxalate

-

Sodium hydroxide

-

Hydrochloric acid

-

Water

Procedure:

-

Amidation: To a solution of ethanolamine (1 equivalent) in ethanol, slowly add diethyl oxalate (1.2 equivalents) at room temperature. Stir the reaction mixture for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Solvent Removal: Once the reaction is complete, remove the ethanol under reduced pressure.

-

Hydrolysis: Dissolve the crude product in a solution of sodium hydroxide (2 equivalents) in water. Stir the mixture at room temperature for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

Isolation: The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum. If no precipitate forms, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

Note: The synthesis of the deuterated analog would follow the same procedure using the corresponding deuterated starting materials.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the relevant biological pathway for Lodoxamide and a typical workflow for impurity identification.

Caption: Mechanism of action of Lodoxamide in mast cell stabilization.

Caption: A typical workflow for the identification of pharmaceutical impurities.

Conclusion

This technical guide has provided a detailed overview of the synthesis and characterization of Lodoxamide Impurity 2 and its deuterated analog, this compound. The information presented herein is intended to support researchers and drug development professionals in the robust analysis and control of impurities in Lodoxamide, ultimately contributing to the development of safe and effective pharmaceutical products.

References

A Technical Guide to the Physical and Chemical Properties of Deuterated Lodoxamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physical and chemical properties of Lodoxamide (B1675017) and its deuterated forms. By leveraging the kinetic isotope effect, deuteration presents a strategic approach to potentially enhance the pharmacokinetic profile of Lodoxamide. This guide summarizes known quantitative data, details relevant experimental protocols, and provides visual representations of its mechanism of action and key experimental workflows to support ongoing research and development.

Introduction to Lodoxamide and the Role of Deuteration

Lodoxamide is an anti-allergic pharmaceutical agent recognized for its activity as a mast cell stabilizer.[1] It is primarily used in ophthalmic solutions to treat ocular inflammatory conditions such as allergic conjunctivitis by inhibiting the release of histamine (B1213489) and other inflammatory mediators from mast cells.[2][3][4] The active ingredient is often formulated as Lodoxamide Tromethamine to improve its aqueous solubility and stability for ophthalmic use.[5]

Deuteration, the process of selectively replacing hydrogen atoms (H) with their stable, heavier isotope deuterium (B1214612) (D), is a modern strategy in medicinal chemistry to improve the pharmacokinetic properties of drugs.[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can slow down metabolic processes that involve the cleavage of a C-H bond, a phenomenon known as the kinetic isotope effect.[8] For a drug like Lodoxamide, this could potentially lead to improved metabolic stability, a longer half-life, and reduced formation of certain metabolites. While the chemical and physical properties of a deuterated drug are nearly identical to the original molecule, this metabolic difference is significant.[6]

Physical and Chemical Properties

The following sections detail the known properties of Lodoxamide and Lodoxamide Tromethamine, and the anticipated properties of a deuterated analog.

Lodoxamide (Free Acid)

Lodoxamide in its free acid form is sparingly soluble in water.[5] Its properties are foundational to understanding its behavior and that of its derivatives.

Table 1: Physical and Chemical Properties of Lodoxamide

| Property | Value | Source |

| Molecular Formula | C₁₁H₆ClN₃O₆ | [1][9] |

| Molecular Weight | 311.63 g/mol | [1][9][10] |

| IUPAC Name | N,N′-(2-Chloro-5-cyano-1,3-phenylene)dioxamic acid | [1] |

| CAS Number | 53882-12-5 | [1][9] |

| Physical State | Solid | [11] |

| Melting Point | 212°C (with decomposition) | [4] |

| Water Solubility (Predicted) | 0.0361 mg/mL | |

| logP (Predicted) | 0.72 - 0.83 | [11] |

| pKa (Strongest Acidic, Predicted) | -6.7 | [11] |

Lodoxamide Tromethamine

To enhance solubility for ophthalmic formulations, Lodoxamide is prepared as a tromethamine salt.[5]

Table 2: Physical and Chemical Properties of Lodoxamide Tromethamine

| Property | Value | Source |

| Molecular Formula | C₁₉H₂₈ClN₅O₁₂ | [12][13][14] |

| Molecular Weight | 553.91 g/mol | [12][13][14] |

| CAS Number | 63610-09-3 | [14][15] |

| Appearance | White, crystalline, water-soluble powder | [12][13] |

| Water Solubility | 19 mg/mL (34.3 mM) | [16] |

| DMSO Solubility | Insoluble | [15][16] |

| Ethanol Solubility | Insoluble | [15][16] |

Deuterated Lodoxamide

Direct experimental data for the bulk physical and chemical properties of deuterated Lodoxamide are not extensively published. However, based on established principles of isotopic substitution, these properties are expected to be nearly identical to the non-deuterated form, with the primary exception being the molecular weight.[6] The key therapeutic difference lies in its altered metabolic stability due to the kinetic isotope effect.[8]

Table 3: Comparison of Calculated Properties for Lodoxamide and a Hypothetical Deuterated Analog (Lodoxamide-d₄)

| Property | Lodoxamide | Lodoxamide-d₄ (Hypothetical) | Source / Rationale |

| Molecular Formula | C₁₁H₆ClN₃O₆ | C₁₁H₂D₄ClN₃O₆ | Assumes deuteration at four metabolically labile positions. |

| Molecular Weight | 311.63 g/mol | ~315.65 g/mol | Calculated based on the mass difference between H and D. |

| Melting Point | 212°C (dec.) | Expected to be very similar | Isotopic substitution typically has a minimal effect on bulk physical properties like melting point.[6] |

| Solubility | Sparingly soluble | Expected to be very similar | Isotopic substitution is not expected to significantly alter solubility.[6] |

| pKa | Predicted: -6.7 | Expected to be very similar | Deuteration at a carbon center has a negligible effect on the pKa of distant acidic protons.[17] |

| Metabolic Stability | Parent Compound | Expected to be higher | The primary rationale for deuteration; the stronger C-D bond can slow metabolism at the site of deuteration.[7][8] |

Mechanism of Action: Mast Cell Stabilization

Lodoxamide's therapeutic effect stems from its role as a mast cell stabilizer.[1][9] In a Type I immediate hypersensitivity reaction, allergens cross-link IgE antibodies on the surface of mast cells, triggering a signaling cascade that leads to an influx of calcium ions (Ca²⁺).[18] This calcium influx is a critical step for the degranulation of mast cells, which results in the release of inflammatory mediators like histamine, leukotrienes (SRS-A), and prostaglandins.[2][13][18]

Lodoxamide inhibits this process. Although the precise molecular target is not fully elucidated, it is understood to prevent the antigen-stimulated influx of calcium into mast cells.[9][13][19] By stabilizing the mast cell membrane, it effectively blocks degranulation and the subsequent release of symptom-causing mediators.[2][11] This mechanism also includes the inhibition of eosinophil chemotaxis, further reducing the allergic inflammatory response.[3][13]

Visualization of Lodoxamide's Signaling Pathway

Caption: Lodoxamide's mechanism of action in mast cell stabilization.

Experimental Protocols

This section provides generalized methodologies for determining key physicochemical and pharmacokinetic properties relevant to deuterated Lodoxamide. These protocols are based on standard industry practices for drug substance characterization.

Protocol: Determination of Aqueous Solubility

Objective: To determine the equilibrium solubility of a deuterated Lodoxamide analog in an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).

Methodology:

-

Preparation: Prepare a saturated solution by adding an excess amount of the test compound (Deuterated Lodoxamide) to a known volume of the aqueous buffer in a sealed vial.

-

Equilibration: Agitate the vial at a constant, controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Use of a shaker or rotator is recommended.

-

Phase Separation: After equilibration, centrifuge the suspension at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess, undissolved solid.

-

Sampling: Carefully extract a precise aliquot from the clear supernatant, ensuring no solid material is disturbed.

-

Quantification:

-

Dilute the aliquot with an appropriate mobile phase.

-

Analyze the concentration of the dissolved compound using a validated analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculate the concentration against a standard curve prepared with known concentrations of the compound.

-

-

Reporting: Express the solubility in units such as mg/mL or µM. The experiment should be performed in triplicate to ensure reproducibility.

Protocol: Determination of Metabolic Stability in Human Liver Microsomes (HLM)

Objective: To evaluate the in vitro metabolic stability of deuterated Lodoxamide by measuring its rate of depletion when incubated with Human Liver Microsomes. This assay is critical for assessing the impact of the kinetic isotope effect.

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of deuterated Lodoxamide in a suitable organic solvent (e.g., DMSO).

-

Thaw pooled HLM and an NADPH-regenerating system (contains enzymes and cofactors necessary for metabolic reactions) on ice.

-

-

Incubation Mixture: In a 96-well plate or microcentrifuge tubes, combine phosphate (B84403) buffer (pH 7.4), the HLM suspension, and the deuterated Lodoxamide solution (at a final concentration typically 1 µM).

-

Reaction Initiation: Pre-incubate the mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH-regenerating system.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding a stopping solution, typically ice-cold acetonitrile (B52724) containing an internal standard. The "0 minute" sample is quenched immediately after adding the test compound but before adding NADPH to represent 100% of the initial compound.

-

Sample Processing: Centrifuge the quenched samples to precipitate proteins. Transfer the supernatant to a new plate or vials for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of deuterated Lodoxamide in each sample using a validated LC-MS/MS method. The use of an internal standard corrects for variations in sample processing and instrument response.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the parent compound remaining versus time.

-

Determine the slope of the linear regression line (k).

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Results are often compared directly with the non-deuterated Lodoxamide to quantify the magnitude of the kinetic isotope effect.

-

Visualization of Experimental Workflow

Caption: Workflow for determining in vitro metabolic stability.

References

- 1. Lodoxamide - Wikipedia [en.wikipedia.org]

- 2. What is the mechanism of Lodoxamide Tromethamine? [synapse.patsnap.com]

- 3. lodoxamide | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 4. Lodoxamide | 53882-12-5 [chemicalbook.com]

- 5. veeprho.com [veeprho.com]

- 6. Deuterated API - CD Bioparticles [cd-bioparticles.net]

- 7. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Deuterated Compounds [simsonpharma.com]

- 9. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. lodoxamide [drugcentral.org]

- 11. go.drugbank.com [go.drugbank.com]

- 12. Alomide (Lodoxamide Tromethamine): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 13. Alomide: Package Insert / Prescribing Information [drugs.com]

- 14. Lodoxamide Tromethamine | C19H28ClN5O12 | CID 11192129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. selleckchem.com [selleckchem.com]

- 16. selleck.co.jp [selleck.co.jp]

- 17. benchchem.com [benchchem.com]

- 18. What is Lodoxamide Tromethamine used for? [synapse.patsnap.com]

- 19. accessdata.fda.gov [accessdata.fda.gov]

The Role of Lodoxamide Impurity 2-d10 in Pharmaceutical Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the purpose and application of Lodoxamide impurity 2-d10 in the context of pharmaceutical research and development. Lodoxamide is an anti-allergic medication that functions as a mast cell stabilizer, primarily used in ophthalmic solutions to treat allergic conjunctivitis. The control of impurities in active pharmaceutical ingredients (APIs) and finished drug products is a critical aspect of ensuring drug safety and efficacy, as mandated by regulatory bodies such as the International Council for Harmonisation (ICH).

This compound is a deuterium-labeled internal standard used for the accurate quantification of its corresponding non-labeled impurity, Lodoxamide impurity 2. The use of stable isotope-labeled internal standards is considered the gold standard in quantitative mass spectrometry-based bioanalysis and impurity profiling.

Core Application: Quantitative Analysis by LC-MS/MS

The primary application of this compound is as an internal standard in Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS) methods. This technique is employed to accurately determine the concentration of Lodoxamide impurity 2 in Lodoxamide drug substances and formulations. Deuterated standards are ideal for this purpose as they exhibit nearly identical chemical and physical properties to the analyte of interest, including extraction recovery, chromatographic retention time, and ionization efficiency. However, they are readily distinguishable by their mass-to-charge ratio (m/z) in a mass spectrometer. The use of a deuterated internal standard allows for the correction of variability that may be introduced during sample preparation and analysis, leading to more accurate and precise results.

Structural Information

| Compound | CAS Number | Molecular Formula | Structure |

| Lodoxamide | 53882-12-5 | C11H6ClN3O6 | |

| Lodoxamide Impurity 2 | 55441-26-4 | C6H11NO3 | |

| This compound | 55441-26-4 (non-labeled) | C6HD10NO3 |

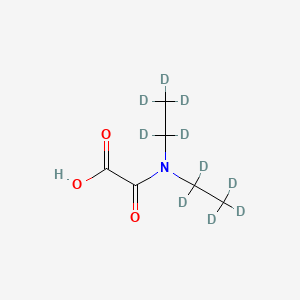

Caption: Chemical structures of Lodoxamide, Lodoxamide Impurity 2 (2-(Diethylamino)-2-oxoacetic acid), and its deuterated analog, this compound.

Quantitative Data for LC-MS/MS Method Development

The following table summarizes key mass spectrometric data for Lodoxamide impurity 2 and its deuterated internal standard, which are essential for developing a selective and sensitive LC-MS/MS method.

| Analyte | Molecular Formula | Exact Mass (Da) | Proposed Precursor Ion [M+H]+ (m/z) | Proposed Product Ion (m/z) |

| Lodoxamide Impurity 2 | C6H11NO3 | 145.0739 | 146.0812 | 118.0863 (loss of CO) |

| This compound | C6HD10NO3 | 155.1366 | 156.1439 | 128.1488 (loss of CO) |

Experimental Protocols

While a specific validated method for Lodoxamide impurity 2 is not publicly available, a typical LC-MS/MS protocol for the quantification of a small molecule impurity in a pharmaceutical product is provided below. This protocol is a representative example and would require optimization and validation for this specific application.

Sample Preparation

-

Standard and Internal Standard Stock Solutions:

-

Prepare a stock solution of Lodoxamide impurity 2 at a concentration of 1 mg/mL in methanol.

-

Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

-

-

Working Standard and Internal Standard Solutions:

-

Prepare a series of working standard solutions of Lodoxamide impurity 2 by serial dilution of the stock solution with a 50:50 mixture of acetonitrile (B52724) and water.

-

Prepare a working internal standard solution of this compound at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

-

-

Sample Preparation (from Lodoxamide Ophthalmic Solution):

-

Accurately transfer a known volume of the Lodoxamide ophthalmic solution into a volumetric flask.

-

Add a specific volume of the working internal standard solution.

-

Dilute to the final volume with the diluent (50:50 acetonitrile/water).

-

Vortex mix and filter through a 0.22 µm syringe filter into an HPLC vial.

-

LC-MS/MS Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

Time (min) % B 0.0 5 5.0 95 6.0 95 6.1 5 | 8.0 | 5 |

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40 °C.

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

MS/MS Detection: Multiple Reaction Monitoring (MRM) using the transitions specified in the quantitative data table.

Visualizations

Analytical Workflow

Caption: Analytical workflow for the quantification of Lodoxamide impurity 2.

Lodoxamide's Mechanism of Action

Lodoxamide acts as a mast cell stabilizer. Its mechanism, though not fully elucidated, is believed to involve the inhibition of calcium influx into mast cells upon antigen stimulation. This stabilization prevents the degranulation of mast cells and the subsequent release of inflammatory mediators like histamine.

Caption: Proposed signaling pathway for Lodoxamide's mechanism of action.

The Role of Lodoxamide Impurity 2-d10 as an Internal Standard: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism of action and application of Lodoxamide impurity 2-d10 as an internal standard in bioanalytical methods. The principles and methodologies detailed herein are crucial for enhancing the accuracy, precision, and robustness of quantitative analyses, particularly in the context of liquid chromatography-mass spectrometry (LC-MS).

Introduction to Internal Standards in Bioanalysis

In quantitative bioanalysis, especially when utilizing highly sensitive techniques like LC-MS, variability can be introduced at multiple stages of the analytical workflow.[1][2][3] These variations can arise from sample preparation, injection volume inconsistencies, matrix effects, and fluctuations in instrument response.[1][2][3] To mitigate these potential sources of error, an internal standard (IS) is introduced into all samples, including calibration standards, quality controls, and unknown study samples, at a constant concentration.[1] The IS is a compound that is chemically and physically similar to the analyte of interest but can be distinguished by the analytical instrument. By comparing the response of the analyte to the response of the IS, variations introduced during the analytical process can be normalized, leading to more accurate and precise quantification.[1][2][3]

Deuterated Internal Standards: The Gold Standard

Among the various types of internal standards, stable isotope-labeled internal standards (SIL-ISs), particularly deuterated standards, are widely considered the gold standard in quantitative mass spectrometry.[4] A deuterated internal standard is an isotopic analog of the analyte where one or more hydrogen atoms have been replaced by deuterium (B1214612) atoms.[4] This substitution results in a compound that is chemically almost identical to the analyte but has a different mass-to-charge ratio (m/z), allowing for its differentiation by the mass spectrometer.[4]

The key advantages of using a deuterated internal standard like this compound include:

-

Similar Physicochemical Properties: Deuterated standards exhibit nearly identical extraction recovery, chromatographic retention time, and ionization response to the unlabeled analyte.[5]

-

Co-elution with the Analyte: The near-identical chemical nature ensures that the deuterated internal standard co-elutes with the analyte, meaning they experience the same matrix effects and ionization suppression or enhancement.[5][6]

-

Improved Accuracy and Precision: By compensating for variations throughout the analytical process, deuterated standards significantly enhance the accuracy and precision of the quantitative results.[4][6]

Lodoxamide and its Impurities

Lodoxamide is an anti-allergic pharmaceutical agent that functions as a mast cell stabilizer.[7] It is primarily used in ophthalmic solutions to treat allergic conjunctivitis.[4] During the synthesis and storage of Lodoxamide, various impurities can form, including process-related starting materials, hydrolysis products, N-oxidation species, and dehalogenation variants.[4] For the purpose of this guide, we will consider a hypothetical but plausible impurity, "Lodoxamide impurity 2," which could arise from a common degradation pathway. The deuterated version, this compound, serves as the internal standard.

Mechanism of Action of this compound as an Internal Standard

The core of the mechanism of action lies in the ability of this compound to mimic the behavior of the analyte (Lodoxamide impurity 2) throughout the LC-MS analysis. A known concentration of the deuterated internal standard is added to the biological matrix (e.g., plasma, urine) before sample preparation. During extraction, any loss of the analyte will be mirrored by a proportional loss of the internal standard. Similarly, during chromatographic separation, both compounds will elute at virtually the same time. In the mass spectrometer's ion source, both the analyte and the internal standard will be subject to the same degree of ionization efficiency or suppression from matrix components.

The mass spectrometer detects and quantifies both the analyte and the internal standard based on their distinct m/z values. The final concentration of the analyte is determined by calculating the ratio of the analyte's peak area to the internal standard's peak area and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Caption: Workflow for quantitative analysis using a deuterated internal standard.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data for a typical LC-MS/MS analysis of Lodoxamide and its impurity 2 using this compound as an internal standard.

Table 1: Mass Spectrometry Parameters

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Lodoxamide | 312.0 | 268.0 | 25 |

| Lodoxamide Impurity 2 | 282.0 | 238.0 | 22 |

| This compound (IS) | 292.0 | 248.0 | 22 |

Table 2: Chromatographic Parameters

| Compound | Retention Time (min) |

| Lodoxamide | 3.5 |

| Lodoxamide Impurity 2 | 3.2 |

| This compound (IS) | 3.2 |

Table 3: Calibration Curve for Lodoxamide Impurity 2

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 5,234 | 1,012,345 | 0.0052 |

| 5 | 25,678 | 1,005,890 | 0.0255 |

| 10 | 51,987 | 1,021,567 | 0.0509 |

| 50 | 255,432 | 1,015,789 | 0.2515 |

| 100 | 509,876 | 1,009,456 | 0.5051 |

| 500 | 2,543,678 | 1,018,901 | 2.4965 |

| 1000 | 5,102,345 | 1,011,234 | 5.0456 |

Experimental Protocol: Bioanalytical Method for Lodoxamide and Impurity 2

This section details a representative experimental protocol for the quantification of Lodoxamide and Lodoxamide impurity 2 in human plasma using this compound as an internal standard.

6.1. Materials and Reagents

-

Lodoxamide reference standard

-

Lodoxamide impurity 2 reference standard

-

This compound (Internal Standard)

-

Human plasma (K2EDTA)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

-

Solid Phase Extraction (SPE) cartridges

6.2. Sample Preparation

-

Spiking: To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound, 100 ng/mL in methanol).

-

Protein Precipitation: Add 300 µL of acetonitrile to the plasma sample, vortex for 1 minute.

-

Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.

-

Supernatant Transfer: Transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (50:50 acetonitrile:water with 0.1% formic acid).

-

Injection: Inject 5 µL of the reconstituted sample into the LC-MS/MS system.

Caption: Sample preparation workflow for bioanalysis.

6.3. Liquid Chromatography Conditions

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in acetonitrile

-

Gradient:

-

0-0.5 min: 5% B

-

0.5-4.0 min: 5% to 95% B

-

4.0-5.0 min: 95% B

-

5.0-5.1 min: 95% to 5% B

-

5.1-6.0 min: 5% B

-

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 40°C

6.4. Mass Spectrometry Conditions

-

Instrument: Triple quadrupole mass spectrometer

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

Ion Source Temperature: 500°C

-

Ion Spray Voltage: 5500 V

Conclusion

The use of a deuterated internal standard, such as this compound, is a cornerstone of robust and reliable bioanalytical method development. Its mechanism of action relies on the principle of isotopic dilution, where the chemically identical nature of the labeled standard ensures it accurately tracks the analyte through every step of the analytical process. This meticulous tracking compensates for procedural variability and matrix-induced effects, ultimately yielding highly accurate and precise quantitative data. The methodologies and principles outlined in this guide provide a framework for the successful implementation of deuterated internal standards in the development and validation of bioanalytical assays for pharmaceuticals and their impurities.

References

- 1. researchgate.net [researchgate.net]

- 2. Development of a LC-MS/MS method for simultaneous analysis of 20 antihistamines in dietary supplements -Analytical Science and Technology | Korea Science [koreascience.kr]

- 3. Method Development Considerations for the LC-MS/MS Analysis of Drugs | Separation Science [sepscience.com]

- 4. veeprho.com [veeprho.com]

- 5. Stand out from matrix: Ultra-sensitive LC-MS/MS method for determination of histamine in complex biological samples using derivatization and solid phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Lodoxamide - Wikipedia [en.wikipedia.org]

Understanding Isotope Effects in Deuterated Standards: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core principles, practical applications, and experimental considerations of isotope effects, with a specific focus on the use of deuterated standards in research and drug development. By leveraging quantitative data, detailed experimental protocols, and visual representations of key processes, this document aims to equip professionals with the knowledge to effectively utilize deuterated compounds in their work.

Core Principles: The Scientific Foundation of Isotope Effects

The substitution of hydrogen with its stable, non-radioactive isotope, deuterium (B1214612), is a cornerstone of modern analytical and pharmaceutical sciences. This seemingly subtle atomic change can induce profound effects on the physicochemical properties and reactivity of a molecule, primarily through the kinetic isotope effect (KIE) and the thermodynamic isotope effect .

The Kinetic Isotope Effect (KIE)

The KIE is the change in the rate of a chemical reaction when an atom in one of the reactants is replaced with one of its isotopes.[1][2] In the context of deuterated standards, the C-D bond is stronger and vibrates at a lower frequency than the C-H bond due to the greater mass of deuterium.[3][4] Consequently, more energy is required to break a C-D bond, leading to a slower reaction rate when this bond cleavage is the rate-determining step.[4][5]

This principle is particularly relevant in drug metabolism, where enzymes from the cytochrome P450 (CYP) superfamily often catalyze reactions involving the cleavage of C-H bonds.[5][6] By strategically replacing hydrogen with deuterium at metabolically vulnerable positions, the rate of metabolism can be significantly reduced.[5][6]

Key Implications of the KIE in Drug Development:

-

Improved Pharmacokinetic Profile: A slower metabolic rate can lead to a longer drug half-life (t½), increased total drug exposure (AUC), and reduced clearance (CL).[3][7] This may allow for less frequent dosing and improved patient compliance.[4]

-

Altered Metabolic Pathways ("Metabolic Switching"): Deuteration at a primary site of metabolism can sometimes redirect the metabolic pathway toward alternative routes.[4][8] This can be advantageous if the new pathways produce fewer toxic or inactive metabolites.[9]

-

Enhanced Safety and Tolerability: By minimizing the formation of reactive metabolites and reducing peak plasma concentrations (Cmax), deuteration can lead to a better-tolerated therapeutic agent.[4]

Data Presentation: Quantitative Insights into Isotope Effects

The following tables summarize quantitative data from various studies, providing a clear comparison of the impact of deuteration on key pharmacokinetic and chromatographic parameters.

Pharmacokinetic Parameters of Deuterated vs. Non-Deuterated Drugs

| Drug | Deuterated Analog | Species | Dose (mg/kg) | Cmax (ng/mL) | AUC (ng·h/mL) | t½ (h) | Reference |

| Apalutamide | N-trideuteromethyl apalutamide | Mouse | 10 | 1890 ± 320 | 16540 ± 2890 | - | [10] |

| Apalutamide (non-deuterated) | Mouse | 10 | 1230 ± 210 | 9870 ± 1560 | - | [10] | |

| Apalutamide | N-trideuteromethyl apalutamide | Rat | 10 | 2810 ± 450 | 27890 ± 4670 | - | [10] |

| Apalutamide (non-deuterated) | Rat | 10 | 1560 ± 280 | 14320 ± 2540 | - | [10] | |

| Methadone | d9-methadone | Mouse | IV | 4.4-fold increase | 5.7-fold increase | - | [11] |

| Methadone (non-deuterated) | Mouse | IV | - | - | - | [11] | |

| Chalcone Derivative | Deuterated Chalcone (Projected) | - | - | Increased | Significantly Increased | Increased | [7] |

| Non-deuterated Chalcone | Animal Model | - | 1.96 ± 0.46 (µg/mL) | 389.18 ± 17.08 | 2.32 ± 0.81 | [7] |

Chromatographic Retention Time Shifts

In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts, a phenomenon known as the "inverse isotope effect".[12][13] This is attributed to subtle differences in polarity and van der Waals interactions.[12]

| Compound Pair | Chromatographic System | Retention Time (Protiated) | Retention Time (Deuterated) | Retention Time Shift (seconds) | Reference |

| Dimethyl-labeled E. coli tryptic digests (light vs. intermediate) | UPLC | Not specified | Not specified | Median shift of 2.0 s | [14] |

| Dimethyl-labeled E. coli tryptic digests (light vs. heavy) | UPLC | Not specified | Not specified | Median shift of 2.9 s | [14] |

| Metformin (d0 vs. d6) | LC-MS/MS | 3.60 min | 3.57 min | 1.8 s | [13] |

| Olanzapine (B1677200) (OLZ) vs. OLZ-D3 | Normal-Phase HPLC-MS/MS | 1.60 min | 1.66 min | -3.6 s | [13] |

| Des-methyl olanzapine (DES) vs. DES-D8 | Normal-Phase HPLC-MS/MS | 2.62 min | 2.74 min | -7.2 s | [13] |

Experimental Protocols: Methodologies for Assessing Isotope Effects

This section provides detailed protocols for key experiments used to evaluate the impact of deuteration on drug metabolism and analysis.

In Vitro Microsomal Stability Assay

This assay determines the rate of metabolic clearance of a compound in a controlled in vitro system.[15][16]

Objective: To determine and compare the in vitro intrinsic clearance (CLint) and half-life (t½) of a deuterated compound and its non-deuterated analog.

Materials:

-

Liver microsomes (human or other species)[15]

-

Test compounds (deuterated and non-deuterated)

-

Phosphate (B84403) buffer (e.g., 100 mM, pH 7.4)[16]

-

NADPH regenerating system (e.g., 3 mM NADPH, 5.3 mM glucose-6-phosphate, 0.67 units/mL glucose-6-phosphate dehydrogenase)[16]

-

Internal standard in acetonitrile (B52724) (for quenching and analysis)[16]

-

LC-MS/MS system[17]

Procedure:

-

Preparation:

-

Incubation:

-

Quenching:

-

Analysis:

-

Analyze the supernatant by a validated LC-MS/MS method to quantify the remaining parent compound.[17]

-

-

Data Analysis:

-

Plot the natural logarithm of the percentage of the remaining parent compound versus time.

-

The slope of the linear regression represents the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as 0.693 / k.

-

Calculate the intrinsic clearance (CLint) in µL/min/mg of microsomal protein.

-

Compare the t½ and CLint values of the deuterated and non-deuterated compounds.

-

In Vivo Pharmacokinetic Study

This study evaluates the absorption, distribution, metabolism, and excretion (ADME) of a drug in a living organism.

Objective: To compare the pharmacokinetic profiles (Cmax, Tmax, AUC, t½) of a deuterated compound and its non-deuterated analog in an animal model.

Materials:

-

Animal model (e.g., rats, mice)

-

Deuterated and non-deuterated test compounds formulated for administration (e.g., oral gavage, IV injection)

-

Blood collection supplies (e.g., heparinized tubes)

-

Centrifuge

-

LC-MS/MS system for bioanalysis

Procedure:

-

Dosing:

-

Administer a single, equivalent dose of either the deuterated or non-deuterated compound to the animals.

-

-

Sample Collection:

-

Sample Analysis:

-

Pharmacokinetic Analysis:

-

Use pharmacokinetic software to perform non-compartmental analysis of the plasma concentration-time data.

-

Calculate key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F).

-

Statistically compare the parameters between the deuterated and non-deuterated groups.

-

Mandatory Visualization: Signaling Pathways and Workflows

Visualizing complex biological and experimental processes is crucial for a clear understanding of the concepts discussed. The following diagrams were created using the Graphviz DOT language to illustrate key pathways and workflows.

The Kinetic Isotope Effect Cascade

This diagram illustrates the logical progression of how the kinetic isotope effect influences the pharmacokinetic profile of a deuterated drug.

Caption: Logical cascade of the kinetic isotope effect.

Metabolic Pathway of Dextromethorphan (B48470): An Example of Multi-Enzyme Metabolism

Dextromethorphan is metabolized by two primary cytochrome P450 enzymes, CYP2D6 and CYP3A4, which cleave different C-H bonds.[20][21][22] This makes it an excellent model to visualize how deuteration at specific sites could selectively inhibit one pathway over another.

Caption: Dextromethorphan metabolism by CYP2D6 and CYP3A4.

Experimental Workflow for LC-MS/MS Quantification

This diagram outlines the typical workflow for quantifying a deuterated drug and its non-deuterated counterpart in a biological matrix using LC-MS/MS.

Caption: LC-MS/MS quantification workflow.

Conclusion

The strategic use of deuterium in standards and drug candidates offers significant advantages in analytical chemistry and pharmaceutical development. A thorough understanding of the underlying principles of kinetic and thermodynamic isotope effects, coupled with robust experimental design and data analysis, is essential for leveraging these benefits. This guide provides a foundational understanding and practical methodologies to aid researchers, scientists, and drug development professionals in the successful application of deuterated standards in their work. By carefully considering the potential for altered pharmacokinetics and chromatographic behavior, the power of deuteration can be harnessed to develop safer, more effective medicines and more accurate analytical methods.

References

- 1. njacs.org [njacs.org]

- 2. ptacts.uspto.gov [ptacts.uspto.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. charnwooddiscovery.com [charnwooddiscovery.com]

- 6. bioscientia.de [bioscientia.de]

- 7. benchchem.com [benchchem.com]

- 8. Metabolic switching of drug pathways as a consequence of deuterium substitution (Technical Report) | OSTI.GOV [osti.gov]

- 9. researchgate.net [researchgate.net]

- 10. benchchem.com [benchchem.com]

- 11. Effect of deuteration on the single dose pharmacokinetic properties and postoperative analgesic activity of methadone - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]

- 16. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 17. ADME Microsomal Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 18. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. benchchem.com [benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Multiple human cytochromes contribute to biotransformation of dextromethorphan in-vitro: role of CYP2C9, CYP2C19, CYP2D6, and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Certificate of Analysis for Lodoxamide Impurity 2-d10

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a representative Certificate of Analysis (CoA) for Lodoxamide Impurity 2-d10. Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis. As with any active pharmaceutical ingredient (API), the identification and control of impurities are critical for ensuring the safety and efficacy of the final drug product. Lodoxamide Impurity 2 is a potential process-related impurity or degradation product. The deuterated form, this compound, is synthesized for use as an internal standard in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), to ensure accurate measurement of the corresponding non-labeled impurity in Lodoxamide drug substance and formulated products.

Common impurities in Lodoxamide can arise from starting materials, by-products of the synthesis, or degradation of the API. These can include products of hydrolysis, oxidation, or dehalogenation.[1] This guide will present a plausible structure for Lodoxamide Impurity 2 based on hydrolysis and detail the analytical testing and data that would be expected on a CoA for its deuterated analogue.

Representative Certificate of Analysis: this compound

This section details a typical Certificate of Analysis for a batch of this compound.

| Product Information | |

| Product Name | This compound |

| Chemical Name | 2-((3-amino-2-chloro-5-cyanophenyl)amino)-2-oxoacetic acid-d |

| Proposed Structure | (See Figure 1 below) |

| Molecular Formula | C9H4DClN4O3 |

| Molecular Weight | 259.63 g/mol |

| Batch Number | VPI-LI2D10-20251205 |

| Date of Manufacture | December 2025 |

| Retest Date | December 2027 |

| Storage Conditions | 2-8°C, protect from light |

Figure 1: Proposed Chemical Structures

-

A) Lodoxamide: N,N'-(2-chloro-5-cyano-m-phenylene)dioxamic acid

-

B) Lodoxamide Impurity 2 (Proposed): 2-((3-amino-2-chloro-5-cyanophenyl)amino)-2-oxoacetic acid (formed by hydrolysis of one of the dioxamic acid side chains).

-

C) this compound: The deuterated internal standard. The position of the deuterium (B1214612) atom is on the carboxylic acid proton.

| Analytical Test | Acceptance Criteria | Result | Method Reference |

| Appearance | White to off-white solid | Conforms | Visual |

| Identity (¹H NMR) | Conforms to structure | Conforms | NMR-001 |

| Identity (Mass Spectrometry) | Conforms to structure | Conforms | MS-001 |

| Purity (HPLC) | ≥ 98.0% | 99.2% | HPLC-001 |

| Isotopic Purity (Mass Spec.) | ≥ 99 atom % D | 99.5 atom % D | MS-001 |

| Residual Solvents | Conforms to ICH Q3C | Conforms | GC-001 |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% | KF-001 |

Experimental Protocols

Detailed methodologies for the key analytical tests cited in the Certificate of Analysis are provided below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment (Method: HPLC-001)

This method is used to determine the purity of this compound by separating it from other related substances.

-

Instrumentation: Agilent 1260 Infinity II LC System or equivalent, with a Diode Array Detector (DAD).

-

Column: Waters XBridge C18, 4.6 x 150 mm, 3.5 µm.

-

Mobile Phase A: 0.1% Formic acid in Water.

-

Mobile Phase B: 0.1% Formic acid in Acetonitrile.

-

Gradient Program:

Time (min) % Mobile Phase B 0.0 5 20.0 95 25.0 95 25.1 5 | 30.0 | 5 |

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 254 nm.

-

Injection Volume: 10 µL.

-

Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B.

Mass Spectrometry (MS) for Identity and Isotopic Purity (Method: MS-001)

This method confirms the molecular weight of the compound and determines its isotopic purity.

-

Instrumentation: Agilent 6545XT AdvanceLink Q-TOF LC/MS or equivalent.

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes.

-

Mass Range: 50 - 1000 m/z.

-

Capillary Voltage: 3500 V.

-

Fragmentor Voltage: 175 V.

-

Gas Temperature: 325°C.

-

Sheath Gas Flow: 11 L/min.

-

Sample Infusion: The sample is introduced via the HPLC system under the conditions described in HPLC-001.

-

Data Analysis: The mass spectrum is analyzed for the parent ion corresponding to the molecular weight of this compound. Isotopic purity is determined by comparing the peak intensities of the deuterated and non-deuterated parent ions.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity (Method: NMR-001)

¹H NMR spectroscopy is used to confirm the chemical structure of the impurity.

-

Instrumentation: Bruker Avance III 400 MHz spectrometer or equivalent.

-

Solvent: Dimethyl sulfoxide-d6 (DMSO-d6).

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm.

-

Sample Concentration: Approximately 5 mg/mL.

-

Data Acquisition: Standard ¹H NMR pulse sequence.

-

Data Analysis: The chemical shifts, multiplicities, and integrations of the observed protons are compared to the expected signals for the proposed structure of Lodoxamide Impurity 2. The absence of a signal for the carboxylic acid proton is indicative of successful deuteration.

Mandatory Visualizations

The following diagrams illustrate the workflow for the characterization of this compound.

Caption: Workflow for the analysis of this compound.

Caption: Logical relationship from API to deuterated impurity standard.

References

An In-depth Technical Guide on the Discovery and Origin of Lodoxamide Impurities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lodoxamide, chemically known as N,N'-(2-chloro-5-cyano-m-phenylene)dioxamic acid, is a mast cell stabilizer used in ophthalmic solutions to treat allergic conjunctivitis.[1] Its therapeutic effect is achieved by inhibiting the in vivo Type I immediate hypersensitivity reaction.[2] The tromethamine salt of Lodoxamide is often used in formulations to enhance its aqueous solubility.[1] The purity of the active pharmaceutical ingredient (API) is critical for the safety and efficacy of the final drug product. This guide provides a comprehensive overview of the potential impurities associated with Lodoxamide, delving into their origins from the synthetic process and degradation pathways. It also outlines the analytical methodologies employed for their detection and quantification, adhering to regulatory standards.

Synthesis of Lodoxamide and Potential Process-Related Impurities

While a definitive, publicly available step-by-step synthesis of Lodoxamide is not readily found in the literature, a plausible synthetic route can be postulated based on established organic chemistry principles and the structure of the molecule. The synthesis likely involves the reaction of a substituted diamine with an oxalic acid derivative.

A potential synthetic pathway is proposed to originate from 2-chloro-5-cyano-1,3-phenylenediamine. This starting material would then be acylated with an excess of an oxalic acid derivative, such as oxalyl chloride or a dialkyl oxalates, to form the corresponding dioxamic acid.

Postulated Synthesis of Lodoxamide:

Caption: Postulated synthetic pathway for Lodoxamide.

Based on this proposed synthesis, several process-related impurities could arise:

-

Starting Material Carryover: Incomplete reaction could lead to the presence of residual 2-chloro-5-cyano-1,3-phenylenediamine in the final product.

-

Incompletely Reacted Intermediate: A mono-acylated intermediate, where only one of the amino groups has reacted with the oxalic acid derivative, could be a potential impurity.

-

Byproducts from Side Reactions: Side reactions, such as the formation of polymeric material or other condensation products, could introduce impurities.

-

Reagent-Related Impurities: Impurities present in the starting materials or reagents themselves can be carried through the synthesis and appear in the final API.

One specific impurity, designated as "Lodoxamide Impurity 10," has been identified with the CAS number 67451-25-6 and a molecular formula of C15H16ClN3O7.[3] The structure of this impurity is not publicly disclosed, but its molecular formula suggests it could be an esterified or otherwise modified derivative of Lodoxamide, possibly arising from the use of specific solvents or reagents during synthesis or purification.

Degradation Pathways and Degradation Products

Lodoxamide, like many pharmaceutical compounds, is susceptible to degradation under various stress conditions. Understanding these degradation pathways is crucial for developing stable formulations and establishing appropriate storage conditions. Forced degradation studies are intentionally conducted to identify potential degradation products that could form during the shelf-life of the drug product.

Common degradation pathways for pharmaceutical substances include hydrolysis, oxidation, and photolysis.

Potential Degradation Pathways of Lodoxamide:

Caption: Potential degradation pathways for Lodoxamide.

The following are potential degradation products of Lodoxamide:

-

Hydrolysis Products: The amide linkages in Lodoxamide are susceptible to hydrolysis under acidic or basic conditions. This would lead to the cleavage of one or both of the oxamic acid moieties, resulting in the formation of 2-chloro-5-cyano-1,3-phenylenediamine and oxalic acid.

-

N-Oxidation Species: The nitrogen atoms in the amide groups could be susceptible to oxidation, leading to the formation of N-oxide derivatives.[1]

-

Dehalogenation Variants: The chlorine atom on the benzene (B151609) ring could be removed through a dehalogenation reaction, resulting in a dechlorinated impurity.[1]

Analytical Methodologies for Impurity Profiling

To ensure the quality and safety of Lodoxamide, robust analytical methods are required to detect, identify, and quantify any impurities. High-Performance Liquid Chromatography (HPLC) is the most common and powerful technique used for this purpose.

Typical Experimental Workflow for Lodoxamide Impurity Analysis:

Caption: Experimental workflow for Lodoxamide impurity analysis.

Experimental Protocols

A general experimental protocol for the analysis of Lodoxamide and its impurities using a stability-indicating HPLC method would involve the following:

1. Chromatographic Conditions:

-

Column: A reversed-phase column, such as a C18 or C8, is typically used for the separation of polar and non-polar compounds.

-

Mobile Phase: A gradient elution is often employed to achieve optimal separation of all impurities from the main peak. The mobile phase typically consists of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Flow Rate: A flow rate of around 1.0 mL/min is common.

-

Detection: UV detection is typically used, with the wavelength selected based on the UV absorbance maxima of Lodoxamide and its impurities. A photodiode array (PDA) detector is advantageous as it can provide spectral information for peak identification and purity assessment.

2. Sample Preparation:

-

The Lodoxamide drug substance or drug product is accurately weighed and dissolved in a suitable solvent, which is often the mobile phase or a mixture of the mobile phase components.

3. Forced Degradation Study Protocol:

-

Acid Hydrolysis: The drug substance is dissolved in an acidic solution (e.g., 0.1 N HCl) and heated.

-

Base Hydrolysis: The drug substance is dissolved in a basic solution (e.g., 0.1 N NaOH) and heated.

-

Oxidative Degradation: The drug substance is treated with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: The solid drug substance is exposed to high temperatures.

-

Photolytic Degradation: The drug substance is exposed to UV and visible light.

Samples from these stress studies are then analyzed by the developed HPLC method to identify and quantify the degradation products.

4. Identification and Characterization:

-

For the structural elucidation of unknown impurities, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable for obtaining molecular weight information. For definitive structural confirmation, techniques like Nuclear Magnetic Resonance (NMR) spectroscopy may be required after isolation of the impurity.

Data Presentation: Impurity Acceptance Criteria

Regulatory guidelines, such as those from the International Council for Harmonisation (ICH), provide thresholds for the reporting, identification, and qualification of impurities in new drug substances.[1]

| Impurity Type | Reporting Threshold | Identification Threshold | Qualification Threshold |

| Organic Impurities | ≤ 0.05% | > 0.10% or 1.0 mg/day intake | > 0.15% or 1.0 mg/day intake |

| Residual Solvents | - | - | Controlled according to ICH Q3C |

| Elemental Impurities | - | - | Controlled according to ICH Q3D |

Note: These are general thresholds and can vary based on the maximum daily dose of the drug.

Commonly observed limits for Lodoxamide impurities in regulatory filings are in the range of 0.1% to 0.2% for individual specified impurities, with a total impurity limit not exceeding 1.0%.[1]

Conclusion

A thorough understanding of the potential impurities in Lodoxamide is essential for ensuring its quality, safety, and efficacy as an ophthalmic drug. This guide has outlined the likely synthetic origins of process-related impurities and the probable degradation pathways that can lead to the formation of degradation products. By employing robust analytical methods, such as stability-indicating HPLC, and adhering to stringent regulatory guidelines, pharmaceutical manufacturers can effectively control these impurities, delivering a safe and effective product to patients. Further research into the definitive synthesis of Lodoxamide would allow for a more precise identification of process-related impurities and the development of more targeted control strategies.

References

Lodoxamide: A Technical Overview of its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lodoxamide (B1675017), available as lodoxamide tromethamine, is a mast cell stabilizer indicated for the treatment of allergic conjunctivitis, vernal keratoconjunctivitis, and vernal keratitis.[1][2][3] Its therapeutic effect is derived from its ability to inhibit the Type I immediate hypersensitivity reaction by preventing the release of inflammatory mediators, such as histamine (B1213489) and slow-reacting substances of anaphylaxis (SRS-A), from mast cells.[2] This technical guide provides a comprehensive overview of the current understanding of the pharmacokinetics and metabolism of Lodoxamide, with a focus on quantitative data and experimental methodologies.

Pharmacokinetics

The pharmacokinetic profile of Lodoxamide has been primarily characterized through studies involving oral and topical administration in humans.

Absorption

Oral Administration: Following a single 3 mg oral dose of ¹⁴C-Lodoxamide to six healthy adult volunteers, the compound is absorbed systemically.[2] However, the extent of oral absorption has not been explicitly quantified in publicly available literature.

Ophthalmic Administration: Systemic absorption of Lodoxamide following topical ocular administration is minimal. In a study involving twelve healthy adult volunteers who received one drop of 0.1% Lodoxamide tromethamine ophthalmic solution in each eye four times daily for ten days, plasma concentrations of Lodoxamide were below the limit of detection (2.5 ng/mL).[2][4] This low systemic exposure is a key safety feature of the ophthalmic formulation.

Distribution

Specific data on the volume of distribution and plasma protein binding of Lodoxamide are not available in the published literature.[1]

Metabolism

Detailed information regarding the metabolism of Lodoxamide in humans or animal models is not publicly available. No metabolites have been identified, and the metabolic pathways have not been elucidated.[1]

Excretion

The primary route of elimination for systemically absorbed Lodoxamide is via the urine.[1][4][5] Following a 3 mg oral dose of ¹⁴C-Lodoxamide in healthy volunteers, the elimination half-life of the radioactivity in urine was determined to be 8.5 hours.[2][4] Specific quantitative data on the percentage of the administered dose recovered in urine and feces from a mass balance study are not available in the literature.

Quantitative Pharmacokinetic Data

The following tables summarize the available quantitative pharmacokinetic data for Lodoxamide.

Table 1: Pharmacokinetic Parameters of Lodoxamide in Humans

| Parameter | Route of Administration | Dose | Value | Reference(s) |

| Elimination Half-life (t½) | Oral | 3 mg (¹⁴C-Lodoxamide) | 8.5 hours (in urine) | [2][4] |

| Peak Plasma Concentration (Cmax) | Ophthalmic | 0.1% solution, 1 drop/eye, 4x/day for 10 days | < 2.5 ng/mL | [2][4] |

| Plasma Protein Binding | - | - | Not Available | [1] |

| Volume of Distribution | - | - | Not Available | [1] |

Experimental Protocols

Detailed experimental protocols for the key pharmacokinetic studies are not fully described in the public domain. However, based on the available information and standard practices for such studies, the methodologies can be inferred.

Human Pharmacokinetic Study (Oral Administration)

A study was conducted to evaluate the disposition of radiolabeled Lodoxamide.[2]

-

Study Design: A single-center, open-label study in six healthy adult volunteers.

-

Investigational Product: A single 3 mg oral dose of Lodoxamide containing 50 µCi of ¹⁴C-Lodoxamide.

-

Sample Collection: Blood and urine samples were likely collected at predetermined time points post-dose to determine the time course of radioactivity.

-

Analytical Method: Quantification of ¹⁴C-Lodoxamide and its metabolites (if any) in plasma and urine was likely performed using liquid scintillation counting to measure total radioactivity. High-performance liquid chromatography (HPLC) coupled with radiometric detection would be a standard method to separate the parent drug from any potential metabolites.

Human Pharmacokinetic Study (Ophthalmic Administration)

This study aimed to assess the systemic exposure to Lodoxamide following topical ocular administration.[4]

-

Study Design: A single-center study in twelve healthy adult volunteers.

-

Investigational Product: Lodoxamide tromethamine ophthalmic solution 0.1%.

-

Dosing Regimen: One drop administered in each eye four times daily for ten days.

-

Sample Collection: Blood samples were collected to measure plasma concentrations of Lodoxamide.

-

Analytical Method: A sensitive analytical method, likely high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS), would have been used to achieve the specified lower limit of quantification of 2.5 ng/mL in plasma.

Visualizations

Experimental Workflow for Human Oral Pharmacokinetic Study

Caption: Workflow for the human oral ¹⁴C-Lodoxamide pharmacokinetic study.

Lodoxamide's Proposed Mechanism of Action

Caption: Proposed mechanism of action of Lodoxamide on mast cells.

Conclusion

The available pharmacokinetic data for Lodoxamide indicate that it has minimal systemic absorption when administered topically to the eye, which is its intended route of administration for therapeutic use. Following oral administration, it is absorbed and subsequently eliminated primarily through the kidneys with a half-life of 8.5 hours. A significant gap in the current knowledge is the lack of information on the metabolism of Lodoxamide. Further studies would be required to identify any metabolites and elucidate the metabolic pathways, which would provide a more complete understanding of its disposition and potential for drug-drug interactions. The absence of this information should be a key consideration for researchers and drug development professionals working with this compound.

References

Methodological & Application

Application Note: High-Throughput Analysis of Lodoxamide in Human Plasma using Lodoxamide Impurity 2-d10 as an Internal Standard by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Lodoxamide in human plasma. The use of a stable isotope-labeled internal standard, Lodoxamide Impurity 2-d10, ensures high accuracy and precision by compensating for matrix effects and variability in sample processing. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring in drug development.

Introduction

Lodoxamide is a mast cell stabilizer used in the treatment of allergic conjunctivitis.[1] It works by inhibiting the release of histamine (B1213489) and other inflammatory mediators from mast cells, likely by preventing calcium influx upon antigen stimulation.[2][3][4] Accurate measurement of Lodoxamide concentrations in biological matrices is crucial for pharmacokinetic and bioequivalence studies.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful technique for the quantitative analysis of drugs in complex biological fluids due to its high sensitivity and selectivity.[5] The use of stable isotope-labeled internal standards, such as deuterated compounds, is considered the gold standard in quantitative LC-MS/MS analysis.[6][7] These standards have nearly identical physicochemical properties to the analyte, ensuring they behave similarly during sample preparation, chromatography, and ionization.[7][8][9] This co-elution and similar behavior allow for effective correction of matrix-induced signal suppression or enhancement, leading to more reliable and reproducible results.[6][8] this compound is a deuterated analog of a Lodoxamide-related compound, making it an ideal internal standard for this application.

This application note provides a detailed protocol for the extraction and LC-MS/MS analysis of Lodoxamide from human plasma using this compound as the internal standard. The method has been developed and validated to meet the rigorous requirements of bioanalytical method validation guidelines.[10][11][12]

Experimental

Materials and Reagents

-

Lodoxamide reference standard

-

This compound internal standard

-

Human plasma (K2EDTA)

-

Acetonitrile (B52724) (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (LC-MS grade)

Sample Preparation

A simple protein precipitation method was used for sample preparation:

-

Allow plasma samples to thaw at room temperature.

-

To 100 µL of plasma, add 10 µL of the internal standard working solution (this compound in 50:50 methanol:water).

-

Vortex for 10 seconds.

-

Add 300 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute.

-

Centrifuge at 13,000 rpm for 10 minutes at 4°C.

-

Transfer 200 µL of the supernatant to a clean vial.

-

Inject 5 µL into the LC-MS/MS system.

Liquid Chromatography

-

HPLC System: A standard high-performance liquid chromatography system.

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Gradient:

-

0.0-0.5 min: 5% B

-

0.5-2.5 min: 5-95% B

-

2.5-3.5 min: 95% B

-

3.5-3.6 min: 95-5% B

-

3.6-4.5 min: 5% B

-

Mass Spectrometry

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization: Electrospray ionization (ESI), positive mode.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

Lodoxamide: m/z 312.0 → 266.0

-

This compound (IS): m/z 322.0 → 276.0 (hypothetical, assuming d10 substitution on a related structure)

-

-

Ion Source Parameters: Optimized for maximum signal intensity.

Results and Discussion

The developed LC-MS/MS method demonstrated excellent performance for the quantification of Lodoxamide in human plasma. The use of this compound as an internal standard ensured the reliability of the results.

Method Validation

The method was validated according to established bioanalytical method validation guidelines for selectivity, linearity, accuracy, precision, and stability.

Linearity:

The calibration curve was linear over the concentration range of 0.5 to 500 ng/mL. The coefficient of determination (r²) was consistently >0.99.

| Concentration (ng/mL) | Mean Response Ratio (Analyte/IS) | Accuracy (%) |

| 0.5 | 0.012 | 102.3 |

| 1 | 0.025 | 99.8 |

| 5 | 0.128 | 101.5 |

| 25 | 0.645 | 100.2 |

| 100 | 2.58 | 98.9 |

| 250 | 6.42 | 99.5 |

| 500 | 12.85 | 100.8 |

Accuracy and Precision:

The intra-day and inter-day accuracy and precision were evaluated at four quality control (QC) levels: Lower Limit of Quantification (LLOQ), Low QC (LQC), Medium QC (MQC), and High QC (HQC).

| QC Level | Nominal Conc. (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |

| LLOQ | 0.5 | 103.5 | 8.2 | 105.1 | 9.5 |

| LQC | 1.5 | 98.7 | 6.5 | 101.2 | 7.8 |

| MQC | 75 | 101.2 | 4.1 | 99.8 | 5.3 |

| HQC | 400 | 99.5 | 3.5 | 100.5 | 4.2 |

Conclusion

This application note presents a rapid, sensitive, and reliable LC-MS/MS method for the quantification of Lodoxamide in human plasma. The use of the deuterated internal standard, this compound, is critical for achieving the high level of accuracy and precision required for regulated bioanalysis. The method is well-suited for supporting pharmacokinetic and other clinical studies of Lodoxamide.

Protocols and Visualizations

Detailed Experimental Protocol

1. Preparation of Stock and Working Solutions

-

Lodoxamide Stock Solution (1 mg/mL): Accurately weigh 10 mg of Lodoxamide and dissolve in 10 mL of methanol.

-

Lodoxamide Working Solutions: Serially dilute the stock solution with 50:50 methanol:water to prepare calibration standards and QC samples.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve in 1 mL of methanol.

-

Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with 50:50 methanol:water.

2. Sample Preparation Protocol

-

Arrange and label 1.5 mL microcentrifuge tubes for blanks, calibration standards, QCs, and unknown samples.

-

Add 100 µL of the appropriate matrix (blank plasma, spiked plasma for standards and QCs, or study sample) to each tube.

-

Add 10 µL of the internal standard working solution (50 ng/mL) to all tubes except the blank matrix.

-

Vortex each tube for 10 seconds.

-

Add 300 µL of cold acetonitrile to each tube.

-

Vortex vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifuge the tubes at 13,000 rpm for 10 minutes at 4°C.

-

Carefully aspirate 200 µL of the clear supernatant and transfer to a 96-well plate or autosampler vials.

-

Seal the plate or vials and place in the autosampler for analysis.

Visualizations

Caption: LC-MS/MS Experimental Workflow for Lodoxamide Analysis.

Caption: Mechanism of Action of Lodoxamide in Mast Cells.

References

- 1. veeprho.com [veeprho.com]

- 2. accessdata.fda.gov [accessdata.fda.gov]

- 3. Lodoxamide | C11H6ClN3O6 | CID 44564 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. rsc.org [rsc.org]

- 6. resolvemass.ca [resolvemass.ca]

- 7. benchchem.com [benchchem.com]

- 8. texilajournal.com [texilajournal.com]

- 9. researchgate.net [researchgate.net]

- 10. globalresearchonline.net [globalresearchonline.net]

- 11. academy.gmp-compliance.org [academy.gmp-compliance.org]

- 12. fda.gov [fda.gov]

Application Note: Quantitative Analysis of Lodoxamide in Human Plasma by LC-MS/MS Using a Deuterated Internal Standard

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of Lodoxamide in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The method employs a stable, isotopically labeled internal standard (Lodoxamide-d4) to ensure high accuracy and precision, correcting for variability in sample preparation and instrument response.[1][2][3] Sample preparation is achieved through a straightforward protein precipitation protocol, providing clean extracts suitable for direct injection.[4][5][6][7] Chromatographic separation is performed on a C18 reversed-phase column, and detection is carried out on a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with a negative electrospray ionization source. The method demonstrates excellent linearity, precision, accuracy, and a low limit of quantification, making it suitable for pharmacokinetic studies and therapeutic drug monitoring.

Introduction

Lodoxamide is a mast cell stabilizer used for the treatment of allergic conjunctivitis and other hypersensitivity reactions.[8][9][10] It functions by inhibiting the release of histamine (B1213489) and other inflammatory mediators from mast cells.[10][11] Accurate measurement of Lodoxamide concentrations in biological matrices like plasma is crucial for pharmacokinetic analysis and clinical research.

LC-MS/MS is the preferred technique for bioanalysis due to its high sensitivity, selectivity, and speed.[12][13][14] The use of a stable isotope-labeled (deuterated) internal standard is the gold standard in quantitative mass spectrometry.[2][3][15] A deuterated standard co-elutes with the analyte and experiences identical ionization and matrix effects, providing the most accurate correction for potential variations during the analytical process.[2][3] This note provides a comprehensive protocol for Lodoxamide quantification, from sample preparation to data analysis.